4-(4-Carboxyphenoxy)phthalic acid
Overview
Description
4-(4-Carboxyphenoxy)phthalic acid is a chemical compound characterized by its unique structure, which includes a phthalic acid moiety and a 4-carboxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxyphenoxy)phthalic acid typically involves the reaction of phthalic anhydride with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Carboxyphenoxy)phthalic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Carboxyphenoxy)phthalic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biological targets.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Carboxyphenoxy)phthalic acid exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with biological targets through binding to receptors or enzymes, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
4-(4-Carboxyphenoxy)phthalic acid can be compared to other similar compounds, such as:
Phthalic acid derivatives: These compounds share the phthalic acid core but differ in their substituents.
Benzoic acid derivatives: Similar in structure to the 4-carboxyphenoxy group, but with different functional groups.
List of Similar Compounds
Phthalic acid
Benzoic acid
4-Hydroxybenzoic acid
Other phthalic acid derivatives
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-carboxyphenoxy)phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-1-3-9(4-2-8)22-10-5-6-11(14(18)19)12(7-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBPEZKDSWIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394528 | |
Record name | STK360634 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7717-74-0 | |
Record name | STK360634 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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